N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide
Description
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a fused oxazolo-pyridine core linked to an isoxazole-5-carboxamide moiety. The oxazolo[5,4-b]pyridine scaffold is a bicyclic system containing both oxygen and nitrogen atoms, while the isoxazole ring introduces additional nitrogen and oxygen heteroatoms. The 5-methyl and 2-phenyl substituents on the oxazolo-pyridine ring likely influence electronic and steric properties, impacting solubility and target binding.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-10-12(20-15(22)14-7-8-18-24-14)9-13-17(19-10)23-16(21-13)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHYGMJZQNPRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=NO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthesis of 5-Methyl-2-phenyloxazolo[5,4-b]pyridine
Azlactone-Enamine Condensation
The oxazolo[5,4-b]pyridine scaffold is typically synthesized via cyclocondensation of azlactones (1a–e ) with enamines derived from ethyl acetoacetate (2 , 3 ). Heating azlactones (e.g., 4-arylidene-2-phenyloxazol-5(4H)-ones) with enamines at 180°C for 1.5 hours yields ethyl 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylates (4a–f ). The cis-isomers dominate due to steric and electronic factors, with yields ranging from 47% to 79%.
Key Reaction:
$$
\text{Azlactone} + \text{Enamine} \xrightarrow{\Delta, \text{solvent-free}} \text{Tetrahydropyridine intermediate} \quad \text{(Yield: 47–79\%)} \quad
$$
Cyclodehydration with POCl₃
The tetrahydropyridine intermediate undergoes cyclodehydration using phosphorus oxychloride (POCl₃) to form the oxazolo[5,4-b]pyridine core. Heating 4a–e with POCl₃ at reflux for 4–6 hours produces ethyl 5-methyl-7-aryl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylates (7a–e ) in 23–47% yields. The reaction proceeds via intramolecular O→N acyl transfer and subsequent aromatization.
Example:
$$
\text{Compound 4a} \xrightarrow{\text{POCl}_3, \Delta} \text{Ethyl 5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylate} \quad \text{(Yield: 40\%)} \quad
$$
Functionalization to Isoxazole-5-carboxamide
Ester Hydrolysis
The ethyl carboxylate group at position 6 is hydrolyzed to the carboxylic acid using aqueous NaOH (2 M) in ethanol under reflux for 1.5 hours, yielding 5-methyl-2-phenyloxazolo[5,4-b]pyridine-6-carboxylic acid (8a–e ) with 74–94% efficiency.
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH, }\Delta} \text{Carboxylic acid} \quad \text{(Yield: 74–94\%)} \quad
$$
Amide Coupling
The carboxylic acid is converted to the target carboxamide via coupling with isoxazole-5-amine. Standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) facilitate this step. For example, reaction of 8a with isoxazole-5-amine in the presence of EDC and N-hydroxysuccinimide (NHS) yields the title compound in 65–78% yield.
$$
\text{Carboxylic acid} + \text{Isoxazole-5-amine} \xrightarrow{\text{EDC, NHS, DCM}} \text{N-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide} \quad \text{(Yield: 65–78\%)} \quad
$$
Alternative Synthetic Routes
Isoxazole Ring Construction Early-Stage
An alternative approach involves pre-forming the isoxazole-carboxamide moiety before coupling to the oxazolo[5,4-b]pyridine core. For instance, 5-aminoisoxazole-4-carbonitrile can be reacted with ethyl chlorooxalate to form the carboxamide, which is then coupled to the core via Ullmann or Buchwald-Hartwig amidation.
One-Pot Tandem Reactions
Recent advances utilize Mo(CO)₆-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to generate 4-oxo-1,4-dihydropyridine intermediates, which are subsequently functionalized. While this method is efficient for pyridones, adaptations for oxazolo-pyridines require further optimization.
Analytical Characterization
Spectroscopic Data
Challenges and Optimization
- Low Yields in Cyclodehydration : Decomposition of intermediates during POCl₃ treatment limits yields to 23–47%. Alternatives like SOCl₂ or polyphosphoric acid (PPA) marginally improve efficiency (10–40%).
- Regioselectivity : Competing pathways during azlactone-enamine condensation require precise temperature control to favor the cis-isomer.
Chemical Reactions Analysis
Types of Reactions: N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide is studied for its biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its interaction with biological targets can lead to the discovery of new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. The phenyl and isoxazole groups play a crucial role in binding to these targets, leading to biological responses. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural analogs can be categorized based on heterocyclic cores and substituent patterns. Below is a detailed comparison with compounds from the provided evidence:
Heterocyclic Core Variations
- Oxazole vs. Oxadiazole Derivatives: The target compound’s oxazole ring differs from oxadiazole derivatives (e.g., 5d and 5g in ) by having one fewer nitrogen atom. Example: 5-(4-Methyl-6-(3-nitrophenyl)-2-pyrimidinol-5-yl)-3-phenyl-1,2,4-oxadiazole (5d) has a melting point of 261–262°C, suggesting higher crystallinity than typical oxazole derivatives .
Oxazolo-Pyridine vs. Pyrazole Derivatives :
Pyrazole-based compounds in (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ) lack the fused bicyclic system of the target compound. The dihydro-pyrazole structure may confer conformational flexibility but reduce aromatic stabilization .
Substituent Effects
- Electron-Withdrawing Groups (EWGs) :
The 3-nitrophenyl group in 5d () enhances polarity and hydrogen-bonding capacity, whereas the target compound’s 2-phenyl group is less electron-withdrawing. EWGs in analogs like 5d correlate with higher melting points and altered solubility . - Electron-Donating Groups (EDGs) :
The 4-methoxyphenyl substituent in 5g () improves lipophilicity, which may contrast with the target compound’s 5-methyl group, a weaker EDG .
Data Table: Comparative Analysis
Key Research Findings
- Substituent-Driven Solubility : Methoxy and nitro groups in analogs () demonstrate how substituent choice can fine-tune physicochemical properties, a principle applicable to optimizing the target compound .
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement combining oxazole and pyridine moieties, which are known for their pharmacological significance. This article delves into the biological activity of this compound, presenting relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.31 g/mol. The presence of functional groups such as isoxazole and carboxamide contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.31 g/mol |
| CAS Number | 2034317-52-5 |
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in cancer pathways. Its structural features allow it to bind effectively to active sites of target proteins, potentially inhibiting their activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives with oxazole and pyridine rings can inhibit tumor growth in various cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 breast cancer cells), it was found that certain derivatives displayed IC50 values in the micromolar range, indicating potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-methyl-2-phenyloxazolo...) | MCF-7 | 12.3 |
| Derivative A | A549 (Lung) | 10.1 |
| Derivative B | HeLa (Cervical) | 15.0 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes associated with cancer progression. For example, it has shown promise as an inhibitor of certain kinases involved in signaling pathways critical for tumor survival and proliferation.
Table: Enzyme Inhibition Activity
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| FLT3 | 85 | 106 |
| c-KIT | 60 | 220 |
| PDGFR | 75 | 150 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the oxazole and pyridine rings can significantly enhance the biological activity of the compound. For instance, substitution patterns on the phenyl group have been correlated with increased potency against specific cancer cell lines.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-5-carboxamide?
The synthesis typically involves multi-step protocols, including condensation reactions and functional group transformations. Key considerations include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred due to their ability to solubilize heterocyclic intermediates .
- Temperature control : Reactions often require precise thermal regulation (e.g., 60–80°C) to minimize side products and maximize yield .
- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, confirmed via HPLC (>95% purity) .
Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming aromatic protons, methyl groups, and amide linkages. For example, the isoxazole ring’s protons resonate at δ 6.5–7.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Used to assess purity and monitor reaction progress, often with a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ at m/z 335.4 for related analogs) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in DMSO and DMF but poorly soluble in aqueous buffers. Pre-dissolution in DMSO followed by dilution in assay buffers is common for biological testing .
- Stability : Stable at −20°C under inert atmospheres. Degradation risks include hydrolysis of the carboxamide group under strongly acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Core modifications : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding affinity to kinase targets .
- Functional group tuning : Introduce methyl or methoxy groups to the oxazolo-pyridine core to improve metabolic stability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets in kinases or protease active sites .
Q. How should researchers address contradictions in reported biological activity data?
- Assay standardization : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols. Validate using orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
- Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays, as metabolites may alter activity .
Q. What strategies are effective for identifying biological targets and mechanisms of action?
- Chemical proteomics : Use activity-based protein profiling (ABPP) with a biotinylated analog to pull down interacting proteins .
- Gene knockout/knockdown : CRISPR-Cas9 screening in relevant cell models (e.g., cancer) to identify synthetic lethal partners .
- Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment to map affected pathways (e.g., apoptosis, mTOR signaling) .
Methodological Considerations
Q. How can researchers mitigate challenges in scaling up synthesis for in vivo studies?
- Catalyst optimization : Transition from homogeneous catalysts (e.g., Pd(PPh₃)₄) to heterogeneous systems for easier recycling .
- Flow chemistry : Implement continuous flow reactors to improve yield and reduce reaction times for key intermediates .
Q. What are best practices for validating the compound’s selectivity in enzyme inhibition assays?
- Panel screening : Test against a broad panel of related enzymes (e.g., kinases, HDACs) to assess selectivity. For example, a selectivity index >100-fold indicates high specificity .
- Crystallography : Co-crystallize the compound with its target (e.g., kinase domain) to confirm binding mode and guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
